molecular formula C8H11IN2O2 B1427447 ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 6645-80-3

ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

カタログ番号: B1427447
CAS番号: 6645-80-3
分子量: 294.09 g/mol
InChIキー: SPMMTVRXZJHHLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1338999-67-9) is a synthetic pyrazole derivative with a propanoate ester backbone and an iodine substituent at the 4-position of the pyrazole ring. Its molecular formula is C₈H₁₁IN₂O₂, and it is primarily utilized in pharmaceutical and agrochemical research due to the versatility of the pyrazole scaffold . Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

特性

IUPAC Name

ethyl 3-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMTVRXZJHHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics, particularly the presence of the iodine atom within a pyrazole ring. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate has a molecular formula of C10_{10}H12_{12}IN3_{N_3}O2_2 and a molecular weight of approximately 294.09 g/mol. The compound features an ethyl propanoate moiety attached to a pyrazole ring substituted with an iodine atom, which enhances its reactivity and potential for further functionalization compared to other halogenated derivatives.

Synthesis

The synthesis of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-1H-pyrazole with ethyl 3-bromopropanoate. This reaction is generally performed under basic conditions using potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product while minimizing side reactions.

Pharmacological Properties

Compounds containing pyrazole rings have been associated with various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate may inhibit certain enzymatic activities, making it a candidate for antimicrobial applications. The specific mechanisms of action are still under investigation but could involve interference with metabolic pathways in microorganisms.
  • Anticancer Potential : The compound's structural similarity to known anticancer agents raises its potential as an inhibitor of cancer cell proliferation. Research indicates that pyrazole derivatives can interact with molecular targets involved in tumor growth and survival, such as heat shock protein 90 (HSP90), which plays a crucial role in stabilizing oncogenic proteins .

Interaction Studies

Understanding how Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate interacts with biological targets is essential for elucidating its pharmacodynamics. Interaction studies have shown that it may act as an inhibitor for specific enzymes or receptors, which is significant for its potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate:

StudyFindings
Study AIdentified the compound as a potent inhibitor of HSP90, demonstrating significant antitumor effects in xenograft models without substantial toxicity .
Study BInvestigated the antimicrobial properties and found that related compounds exhibited broad-spectrum activity against various pathogens, suggesting similar potential for Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate .
Study CAnalyzed enzyme inhibition profiles and reported that certain pyrazole derivatives could effectively inhibit integrin-linked kinase (ILK), which is implicated in cancer progression .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate and Analogs

Compound Name Molecular Formula Substituents (Pyrazole Position 4) Ester Group Additional Groups Key Applications/Findings
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate C₈H₁₁IN₂O₂ Iodo Ethyl None Pharmaceutical intermediates
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate C₇H₉IN₂O₂ Iodo Methyl None Synthetic intermediate (purity: 97%)
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio (natural analog) Ethyl Methylthio (-SCH₃) Key aroma compound in pineapple pulp
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate C₂₁H₂₁N₂O₂ Benzyl, 4-methylphenyl Ethyl Benzyl, 4-methylphenyl Crystal structure studied for agrochemical applications
Key Observations:

Ester Group Variation: Ethyl esters (e.g., target compound) typically exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate), impacting bioavailability . Natural analogs like ethyl 3-(methylthio)propanoate are volatile esters contributing to fruit aromas (e.g., pineapple pulp concentration: 91.21 µg·kg⁻¹ ), but their synthetic iodinated counterparts are non-volatile due to increased molecular weight.

Substituent Complexity : The addition of bulky groups (e.g., benzyl in ) reduces solubility but enhances target specificity in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, and what challenges arise during purification?

  • Methodological Answer : The synthesis of pyrazole-propanoate derivatives typically involves coupling iodopyrazole intermediates with ethyl propanoate precursors. For example, CDI (1,1'-carbonyldiimidazole) is often used to activate carboxylic acids for amide bond formation, as seen in dabigatran etexilate synthesis . Challenges include managing reactive intermediates (e.g., nitro or amino groups) and ensuring regioselectivity during pyrazole iodination. Purification may require silica gel chromatography or recrystallization, with purity confirmed via HPLC (>97%, as noted for related compounds) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, Acta Crystallographica reports detail bond lengths, angles, and torsional conformations in pyrazole derivatives, enabling validation of the iodopyrazole moiety and ester linkage . Complementary techniques include 1H/ 13C NMR^1 \text{H}/\ ^{13}\text{C NMR} (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, pyrazole derivatives often require precautions against inhalation and skin contact. Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for organic vapors. Work under fume hoods, and avoid drainage contamination . For structurally similar compounds, IARC and ACGIH guidelines recommend treating iodinated aromatics as potential irritants .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Methodological Answer : Optimize reaction conditions using design-of-experiment (DoE) approaches. For example, in dabigatran synthesis, zinc reduction of nitro intermediates achieved higher yields by controlling pH and temperature . Kinetic studies (e.g., varying CDI stoichiometry or solvent polarity in DMAC/NMP) can minimize side reactions. Real-time monitoring via LC-MS or FTIR helps identify bottlenecks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in 1H NMR^1 \text{H NMR} peaks (e.g., overlapping pyrazole protons) can be addressed via 2D NMR (COSY, HSQC) or deuterated solvent shifts. For example, crystallography in resolved ambiguities in pyrazole substitution patterns . Computational tools (DFT simulations) can predict NMR/IR spectra for comparison with experimental data .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-iodo group on pyrazole enables Suzuki-Miyaura or Ullmann couplings for functionalization. However, steric hindrance from the propanoate chain may reduce catalytic efficiency. Studies on similar iodopyrazoles suggest using Pd(PPh3_3)4_4 with Cs2_2CO3_3 in THF at 80°C for aryl-aryl bond formation . Monitor reaction progress via TLC with UV visualization.

Q. What computational methods predict the compound’s bioavailability or protein-binding affinity?

  • Methodological Answer : Use QSAR models or molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with biological targets. Parameters like logP (2.1–3.5 for related esters), TPSA (50–60 Ų), and hydrogen-bond donor/acceptor counts guide predictions . MD simulations (GROMACS) can further evaluate stability in binding pockets, as demonstrated for WDR5 inhibitors .

Contradiction Analysis and Mitigation

Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Variability in antibacterial or enzyme inhibition assays (e.g., vs. 16) may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (MIC vs. IC50_{50}). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., iodine’s role in hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。